12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]benzoxazolo[2,3-b]quinazolin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINUIMNQFYZLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4OC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282216 | |
| Record name | 12h-benzoxazolo[2,3-b]quinazolin-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199780 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
70083-20-4 | |
| Record name | NSC24986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 12h-benzoxazolo[2,3-b]quinazolin-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the 12h 1 2 Benzoxazolo 2,3 B Quinazolin 12 One Scaffold and Its Derivatives
Retrosynthetic Analysis of the 12H-nih.govd-nb.infobenzoxazolo[2,3-b]quinazolin-12-one Ring System
A logical retrosynthetic analysis of the 12H- nih.govd-nb.infobenzoxazolo[2,3-b]quinazolin-12-one (I) scaffold suggests several key bond disconnections to identify plausible starting materials. The most apparent disconnection is across the C-O bond of the oxazole (B20620) ring, leading to the precursor 2-(2-hydroxyphenyl)quinazolin-4(3H)-one (II). This precursor contains the pre-formed quinazolinone core and a pendant hydroxyphenyl group poised for cyclization.
Further disconnection of the quinazolinone ring in precursor (II) can be envisioned through two primary pathways. The first involves breaking the C-N1 and C2-N3 bonds, leading back to anthranilic acid (or its derivatives like isatoic anhydride) and a suitable synthon for the C2 position, in this case, a 2-hydroxybenzonitrile (B42573) or a related derivative. A second pathway involves the disconnection of the N3-C4 and C4a-N1 bonds, which points towards a 2-aminobenzamide (B116534) and a 2-hydroxybenzoyl derivative. These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.
Classical Synthetic Routes to the 12H-nih.govd-nb.infobenzoxazolo[2,3-b]quinazolin-12-one Core
Classical synthetic approaches to construct the 12H- nih.govd-nb.infobenzoxazolo[2,3-b]quinazolin-12-one scaffold primarily rely on well-established cyclocondensation and ring-closing reactions.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of the quinazolinone core. For the target scaffold, these methods typically involve the initial formation of a 2-substituted quinazolinone, which can then undergo further transformation.
One common approach begins with the condensation of anthranilic acid or its derivatives with a reagent that introduces the C2 and N3 components. To construct the key intermediate, 2-(2-hydroxyphenyl)quinazolin-4(3H)-one, anthranilic acid can be reacted with 2-hydroxybenzimidates.
A widely used method for quinazolinone synthesis involves the reaction of 2-aminobenzamides with aldehydes. nih.govresearchgate.net In the context of the target molecule, 2-aminobenzamide could be condensed with 2-hydroxybenzaldehyde. This reaction often proceeds via an initial imine formation followed by cyclization and subsequent oxidation to yield the aromatic quinazolinone ring. Various catalysts and oxidizing agents can be employed to promote this transformation. nih.gov
Another versatile precursor for quinazolinones is isatoic anhydride, which can react with a primary amine and a carbonyl compound in a multicomponent fashion to build the quinazolinone skeleton. aurigeneservices.com
Ring-Closing Reactions
The final and crucial step in forming the 12H- nih.govd-nb.infobenzoxazolo[2,3-b]quinazolin-12-one scaffold is an intramolecular ring-closing reaction. Starting from a suitably functionalized quinazolinone precursor, such as 2-(2-hydroxyphenyl)quinazolin-4(3H)-one, an intramolecular cyclization via dehydration can be induced to form the oxazole ring. echemi.com This process typically requires thermal conditions or the use of dehydrating agents like polyphosphoric acid (PPA) or strong acids.
An alternative strategy involves the intramolecular cyclization of a 2-(2-aminophenoxy)quinazoline derivative. While less direct, this approach would involve the formation of the quinazoline (B50416) core first, followed by the introduction of the aminophenoxy group at the 2-position and a subsequent intramolecular cyclization.
Modern and Green Chemistry Approaches in 12H-nih.govd-nb.infobenzoxazolo[2,3-b]quinazolin-12-one Synthesis
Contemporary synthetic methods are increasingly focused on efficiency, atom economy, and environmental benignity. These principles have been applied to the synthesis of quinazolinone-based scaffolds, offering milder and more versatile routes.
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic compounds, including quinazolines. nih.govfrontiersin.orgmdpi.com Palladium- and copper-catalyzed cross-coupling reactions are particularly prevalent. For the synthesis of the 12H- nih.govd-nb.infobenzoxazolo[2,3-b]quinazolin-12-one scaffold, a key step could involve the palladium-catalyzed intramolecular C-O bond formation from a 2-(2-halophenoxy)quinazoline precursor.
Furthermore, transition-metal catalysts can be employed in the initial construction of the quinazolinone ring itself. For instance, copper-catalyzed reactions of 2-halobenzamides with amidines or other nitrogen sources provide efficient routes to 2-substituted quinazolinones. nih.gov Iron-catalyzed cascade reactions have also been developed for the synthesis of quinazolines from readily available starting materials like 2-aminobenzyl alcohols and benzylamines. mdpi.com
| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |
| Pd(OAc)2 | 2-halobenzamide, amine, isocyanide | Quinazolinone derivative | Toluene, Cs2CO3 | Moderate to Good | nih.gov |
| CuI | 2-bromophenyl methylamine, amide | Quinazolinone derivative | i-PrOH, K2CO3, air | 37-87 | nih.govfrontiersin.org |
| FeBr2 | 2-aminobenzyl alcohol, benzylamine | Quinazoline derivative | Aerobic, oxidative | Good to Excellent | mdpi.com |
| Fluorescein | 2-aminobenzamide, aldehyde | Quinazolin-4(3H)-one | Visible light, TBHP | Good to Excellent | nih.govresearchgate.net |
This table presents examples of transition-metal-catalyzed and photocatalyzed reactions for the synthesis of the core quinazolinone structure, which is a key intermediate for the target compound.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. aurigeneservices.comnih.gov The development of MCRs for the synthesis of the 12H- nih.govd-nb.infobenzoxazolo[2,3-b]quinazolin-12-one scaffold would be a significant advancement.
A plausible MCR strategy could involve the one-pot reaction of a derivative of anthranilic acid, a source for the C2 carbon and the benzoxazole (B165842) precursor simultaneously. For example, a three-component reaction between 2-aminobenzamide, an ortho-hydroxyaryl aldehyde, and an oxidizing agent could directly lead to the formation of the 2-(2-hydroxyphenyl)quinazolin-4(3H)-one intermediate. nih.govresearchgate.net
More advanced MCRs could aim to construct the entire tetracyclic system in a single operation. For instance, a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and a suitable alkyne has been used to synthesize 1,2,3-triazolyl-quinazolinones, showcasing the potential of MCRs in building complex fused systems. mdpi.com A similar strategy could potentially be adapted for the target benzoxazolo-fused system.
| Reaction Type | Components | Product | Key Features | Reference |
| Three-component | 2-aminobenzamide, aldehyde, oxidant | Quinazolin-4(3H)-one | Visible light-induced, metal-free | nih.govresearchgate.net |
| Three-component | Isatoic anhydride, amine, ninhydrin | Fused tetracyclic quinazolinone | Catalyst-free | aurigeneservices.com |
| Three-component | 2-azidobenzaldehyde, anthranilamide, terminal alkyne | 1,2,3-triazolyl-quinazolinone | Copper-catalyzed | mdpi.com |
| Four-component (Ugi) | o-bromobenzoic acid, o-cyanobenzaldehyde, isocyanide, ammonia | Polycyclic quinazolinone precursor | Followed by metal-catalyzed cyclization | nih.gov |
This table summarizes various multicomponent reaction strategies that have been employed for the synthesis of quinazolinone-based scaffolds.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times, increasing yields, and often leading to cleaner reaction profiles compared to conventional heating methods. The application of microwave energy to construct quinazolinone-based fused heterocyclic systems, such as triazoloquinazolinones and benzimidazoquinazolinones, highlights its potential for the synthesis of the 12H-benzoxazolo[2,3-b]quinazolin-12-one scaffold.
Typically, these syntheses involve multi-component reactions where starting materials are condensed in a suitable solvent or under solvent-free conditions. For analogous systems, a mixture of an amino-heterocycle (like 2-aminobenzimidazole), an aldehyde, and a β-dicarbonyl compound (like dimedone) in a solvent such as DMF yields the desired fused product in minutes with near-quantitative yields under microwave irradiation. This approach avoids the lengthy reaction times and harsh conditions associated with traditional thermal methods.
Antimony(III) trichloride (B1173362) (SbCl₃) has been effectively used as a catalyst in the microwave-assisted, solvent-free condensation of anthranilic amide with various aldehydes or ketones to produce quinazolin-4(3H)-one derivatives. This methodology, which proceeds within minutes and offers high yields, demonstrates the utility of combining microwave heating with efficient catalysis for heterocyclic synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Fused Quinazolinones
| Method | Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | None | DMF | Hours | Moderate | |
| Microwave Irradiation | None | DMF | Minutes | ~95% |
Solvent-Free or Environmentally Benign Protocols
The principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous solvents. For the synthesis of quinazolinone derivatives, several solvent-free and environmentally benign methods have been reported, which are applicable to the construction of the benzoxazolo[2,3-b]quinazolin-12-one core.
One such approach involves performing reactions under solvent-free conditions, often with catalytic support. For instance, the condensation of anthranilic acid with various amides can be catalyzed by montmorillonite (B579905) K-10 clay under solvent-free reflux conditions to yield 2-substituted-3H-quinazolin-4-ones. More recently, deep eutectic solvents (DESs) have been employed as green, reusable catalysts. A novel DES prepared from glucose, pregabalin, and urea (B33335) has been used to catalyze the one-pot synthesis of triazolo- and benzazolo[2,1-b]quinazolinone derivatives, achieving high yields in short reaction times (2–60 minutes). Similarly, a Lewis acid-based DES from diphenhydramine (B27) hydrochloride and CoCl₂·6H₂O has proven effective for the solvent-free synthesis of thiadiazolo[2,3-b]quinazolin-6-ones. These methods offer significant advantages, including mild reaction conditions, simple procedures, and catalyst reusability.
Furthermore, conducting reactions in water is a cornerstone of green chemistry. One-pot synthesis of related benzoxazoloquinazolinones has been achieved by using 2-aminophenols as starting materials in aqueous media, highlighting a sustainable pathway to this class of compounds.
Table 2: Examples of Environmentally Benign Conditions for Fused Quinazolinone Synthesis
| Protocol | Catalyst/Medium | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Solvent-Free | Montmorillonite K-10 | 150 °C | 30 min | Good | |
| Solvent-Free | Glucose-based DES | 120 °C | 2-60 min | 80-99% | |
| Solvent-Free | CoCl₂-based DES | 120 °C | 5-20 min | 73-96% |
Synthesis of Substituted 12H-benzoxazolo[2,3-b]quinazolin-12-one Derivatives
The synthesis of substituted derivatives of the core scaffold is crucial for modulating its physicochemical and biological properties. Strategies typically involve either building the scaffold from pre-functionalized starting materials or by direct functionalization of the pre-formed tetracyclic system.
Functionalization Strategies on the Benzoxazole Moiety
Functional groups on the benzoxazole portion of the molecule are typically introduced by utilizing substituted 2-aminophenols as the starting material. The synthesis of the parent scaffold often involves the condensation of a quinazolinone precursor with a 2-aminophenol (B121084) derivative. Therefore, by selecting 2-aminophenols with desired substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring, a diverse range of derivatives functionalized on the benzoxazole moiety can be accessed. This precursor-based strategy is generally more straightforward than post-synthesis functionalization of the electron-rich benzoxazole ring system, which can present challenges with selectivity.
Functionalization Strategies on the Quinazolinone Moiety
The quinazolinone moiety offers several sites for functionalization. A common strategy for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves the acylation of substituted anthranilic acids, followed by cyclization to a benzoxazinone (B8607429) intermediate, and subsequent reaction with an amine. This sequence allows for the introduction of a wide variety of substituents at positions 2 and 3 of the quinazolinone ring.
For the 12H-benzoxazolo[2,3-b]quinazolin-12-one system, substituents on the quinazolinone's benzene (B151609) ring can be incorporated by starting with appropriately substituted anthranilic acids (e.g., 5-bromo- or 5-nitroanthranilic acid). Structure-activity relationship studies on analogous compounds have shown that substitutions at positions 2 and 3, as well as halogen substitutions at positions 6 and 8 of the quinazolinone ring, can significantly influence biological activity.
Regioselectivity and Stereoselectivity in Derivatives Synthesis
Regioselectivity is a critical consideration in the synthesis of complex heterocyclic systems. In the context of fused quinazolinones, regiochemical outcomes can be influenced by the reaction conditions and the nature of the reactants. For example, in the synthesis of related triazolo[4,3-a]quinazolin-9-ones, the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides can lead to either angular or linear regioisomers. The formation of the angular product is favored when the substrate lacks a C=C double bond in a specific position, demonstrating that the saturation level of the starting heterocycle can direct the regiochemical outcome of the cyclization. While specific studies on the regioselectivity for the 12H-benzoxazolo[2,3-b]quinazolin-12-one are not detailed, these principles of controlling cyclization pathways are broadly applicable.
Stereoselectivity becomes relevant when chiral centers are present in the derivatives. An efficient and stereoselective one-pot synthesis of a related benzo[b]oxazolo[3,4-d]oxazin-1-one system has been developed, where the use of different chiral epoxides as starting materials allowed for the creation of four distinct stereoisomers with high enantiomeric excess (>97.8% ee). This demonstrates that the stereochemistry of derivatives can be controlled by employing enantiomerically pure starting materials in the synthetic sequence.
Based on a comprehensive search of available scientific literature, detailed Structure-Activity Relationship (SAR) studies specifically focusing on 12H- nih.goveurjchem.combenzoxazolo[2,3-b]quinazolin-12-one and its derivatives are not sufficiently available to construct an article that adheres to the specific, detailed outline provided.
The user's request requires in-depth information for the following sections concerning this exact molecule:
Structure Activity Relationship Sar Studies of 12h 1 2 Benzoxazolo 2,3 B Quinazolin 12 One Derivatives
Correlation between Molecular Structure and Biological Effects
While extensive research exists for the broader class of quinazolinone derivatives, this information cannot be accurately extrapolated to the specific 12H- nih.goveurjchem.combenzoxazolo[2,3-b]quinazolin-12-one scaffold without violating the core principles of scientific accuracy. The fusion of the benzoxazole (B165842) ring to the quinazolinone core creates a unique chemical entity with its own distinct electronic and steric properties, meaning that SAR data from other quinazolinone families would not be applicable.
Therefore, to ensure the generated content is scientifically accurate and strictly adheres to the requested subject, it is not possible to fulfill this request at this time due to the lack of specific published research on the 12H- nih.goveurjchem.combenzoxazolo[2,3-b]quinazolin-12-one compound and its derivatives in the format required.
Biological and Pharmacological Evaluation Preclinical, in Vitro and Cellular Studies of 12h 1 2 Benzoxazolo 2,3 B Quinazolin 12 One Derivatives
Assessment of Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
The anticancer potential of 12H- nih.govcpu.edu.cnbenzoxazolo[2,3-b]quinazolin-12-one derivatives has been primarily evaluated through their ability to inhibit the proliferation of and induce cytotoxicity in various cancer cell lines.
A crucial step in the preclinical evaluation of these compounds involves screening against a panel of human cancer cell lines to determine their spectrum of activity and potency. Numerous studies have reported the cytotoxic effects of various derivatives against cell lines originating from different cancer types, including lung, breast, colon, and leukemia. nih.govnih.govresearchgate.net
For instance, a series of novel quinazolinone derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov Several of these compounds demonstrated notable cytotoxic effects. nih.gov Similarly, another study reported the synthesis of new quinazolinone derivatives and their evaluation against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines, with one compound showing significant cytotoxic effects. researchgate.net
The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The table below summarizes the cytotoxic activities of selected 12H- nih.govcpu.edu.cnbenzoxazolo[2,3-b]quinazolin-12-one derivatives and related quinazolinones against various cancer cell lines.
To understand the mechanisms underlying their antiproliferative effects, researchers have investigated the impact of 12H- nih.govcpu.edu.cnbenzoxazolo[2,3-b]quinazolin-12-one derivatives on the cell cycle of cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.
Studies have shown that certain derivatives can induce cell cycle arrest at specific phases, thereby preventing cancer cells from progressing through the division cycle. For example, a novel quinazoline-containing 1,2,3-triazole compound was found to induce cell cycle arrest. nih.govresearchgate.net Another study on a haspin kinase inhibitor with a pyrazolo[4,3-f]quinoline scaffold, structurally related to quinazolines, demonstrated a G2/M cell cycle arrest in HCT116 cells. nih.gov Similarly, a new nih.govmdpi.comnih.govtriazolo[4,3-c]quinazoline derivative was shown to arrest HepG2 cells at both the S and G2/M phases. researchgate.netsemanticscholar.org
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. A key characteristic of effective anticancer agents is their ability to induce apoptosis in cancer cells. Several derivatives of 12H- nih.govcpu.edu.cnbenzoxazolo[2,3-b]quinazolin-12-one have been shown to trigger apoptotic pathways in cancer cells.
Mechanistic studies have employed techniques such as Annexin V/PI staining to detect early and late apoptotic cells. For instance, a novel quinazoline-containing 1,2,3-triazole compound demonstrated the ability to induce apoptosis in multiple cancer cell lines. nih.govresearchgate.net The activation of caspases, which are key executioner enzymes in the apoptotic cascade, has also been observed. One study revealed that a haspin kinase inhibitor increased caspase 3/7 activities in HCT 116 cells. nih.gov Furthermore, the modulation of apoptosis-related proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, has been reported, with some compounds causing an increase in the Bax/Bcl-2 ratio, which promotes cell death. researchgate.netmdpi.com
Enzyme Inhibition and Target-Specific Assays
The anticancer effects of 12H- nih.govcpu.edu.cnbenzoxazolo[2,3-b]quinazolin-12-one derivatives are often attributed to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, and their aberrant activity is frequently implicated in cancer. Several derivatives of the quinazolinone scaffold have been identified as potent kinase inhibitors.
EGFR and AKT Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers. Quinazoline-based compounds are well-known EGFR inhibitors. cpu.edu.cnnih.govnih.govamazonaws.comnih.gov Some derivatives have shown potent inhibitory activity against EGFR. cpu.edu.cnnih.gov The AKT pathway is another crucial signaling pathway involved in cell survival and proliferation, and some quinazolinone derivatives have been investigated as potential AKT inhibitors. mdpi.comnih.gov
DYRK1A, CLK1/4, and Haspin Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs) are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer. nih.govmdpi.com Certain pyrido[3,4-g]quinazoline derivatives have been identified as potent and selective inhibitors of CLK1 and/or DYRK1A. nih.gov Haspin is a serine/threonine kinase involved in mitosis, and compounds with a 3H-pyrazolo[4,3-f]quinoline scaffold have been shown to potently inhibit haspin kinase. nih.govresearchgate.net
The table below presents the kinase inhibitory activities of selected quinazolinone and related heterocyclic derivatives.
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for cancer therapy. Some quinazolinone derivatives have been investigated for their ability to inhibit topoisomerases. For instance, in silico molecular docking studies have suggested that certain quinazolinone derivatives can bind to Topoisomerase II. nih.gov Additionally, a series of quinazoline-1,2,3-triazole hybrids were found to inhibit topoisomerase II activity. nih.gov Another study on nih.govmdpi.comnih.govtriazolo[4,3-c]quinazolines identified them as intercalative Topoisomerase II inhibitors. semanticscholar.org
Other Relevant Enzyme or Protein Targets
Quinazolinone derivatives have been identified as inhibitors of multiple protein kinases involved in cell signaling and proliferation. A series of quinazolin-4(3H)-one derivatives demonstrated potent inhibitory activity against several cyclin-dependent kinases (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov For instance, certain derivatives exhibited strong enzyme inhibitory activity against CDK2, with IC50 values comparable to the standard inhibitor imatinib. nih.gov Some compounds also showed excellent EGFR inhibitory activity, with IC50 values in the nanomolar range. nih.gov
In the context of metabolic enzyme inhibition, novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated as multitarget inhibitors. These compounds have shown potent inhibitory activity against the α-Glycosidase enzyme, with IC50 values in the nanomolar range, significantly more potent than the standard inhibitor acarbose. bezmialem.edu.tr Kinetic analysis revealed that these compounds act as non-competitive inhibitors of α-glycosidase. bezmialem.edu.trnih.gov
Furthermore, some quinazoline-based compounds have been investigated as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bezmialem.edu.tr Molecular docking studies have been employed to understand the interactions between these quinazolinone derivatives and their target enzymes. nih.govbezmialem.edu.tr
Table 1: Enzyme and Protein Targets of Quinazolinone Derivatives
| Compound Class | Target Enzyme/Protein | Potency (IC50/Ki) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | CDK2 | 0.173 ± 0.012 µM | nih.gov |
| Quinazolin-4(3H)-one derivatives | HER2 | Not specified | nih.gov |
| Quinazolin-4(3H)-one derivatives | EGFR | 0.097 ± 0.019 µM | nih.gov |
| Quinazolin-4(3H)-one derivatives | VEGFR2 | Not specified | nih.gov |
| Quinazolin-4(3H)-one - Imidazole hybrids | α-Glycosidase | 13.78 nM | bezmialem.edu.tr |
| Quinazolinone-triazole hybrids | Acetylcholinesterase (AChE) | Not specified | bezmialem.edu.tr |
Investigations into Anti-inflammatory Pathways
The anti-inflammatory potential of quinazolinone derivatives has been a subject of extensive research. These compounds have been shown to modulate inflammatory responses through various mechanisms.
Modulation of Inflammatory Mediators and Cytokines
Studies have demonstrated that quinazoline (B50416) derivatives can exert potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines. mdpi.com Certain novel quinazoline compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov For example, some 1,2,3-triazole-substituted N-phenyl isoxazolone derivatives, which share structural similarities with some quinazolinone hybrids, have shown significant inhibition of IL-1β secretion. nih.gov
The mechanism of anti-inflammatory action for some quinazolinone derivatives involves the inhibition of cyclooxygenase (COX) enzymes. A series of 2,3-disubstituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activities, with some compounds showing potent inhibition. researchgate.net Molecular modeling studies suggest that these compounds could act as selective COX-2 inhibitors, which may account for their anti-inflammatory activity with reduced gastrointestinal side effects. biotech-asia.org
Cellular Models of Inflammation
The anti-inflammatory activity of quinazolinone derivatives has been evaluated in various cellular and preclinical models of inflammation. Lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells is a common in vitro model used to screen for anti-inflammatory compounds. A library of pyrazolo[1,5-a]quinazoline compounds identified several derivatives with anti-inflammatory activity in this cell-based assay, with IC50 values in the micromolar range. mdpi.com
In vivo, the carrageenan-induced rat paw edema model is a standard method for assessing acute anti-inflammatory activity. fabad.org.tr Numerous studies have reported the evaluation of quinazolinone derivatives using this model. researchgate.netbiotech-asia.orgnih.govscispace.com For instance, a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones exhibited potent anti-inflammatory properties, with ED50 values comparable to or better than the standard drug diclofenac (B195802) sodium. researchgate.net Some of these compounds also demonstrated lower ulcerogenic liability than phenylbutazone, a significant advantage for potential anti-inflammatory agents.
Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives
| Compound/Derivative | Model | Activity | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]quinazolines | LPS-induced NF-κB activation in THP-1Blue cells | IC50 < 50 µM | mdpi.com |
| 3-(o-methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2'-yl) quinazolin-4(3H)-one | Carrageenan-induced paw edema in rats | Better activity and lower ulcerogenicity than phenylbutazone | |
| Substituted- nih.govnih.govresearchgate.nettriazolo[1,5c]quinazolinones | Carrageenan-induced paw edema in rats | Good inhibition of inflammation | scispace.com |
| 2-methyl-3-substituted 4-(3H)-quinazolinones | Carrageenan-induced paw edema in rats | Significant activity with low gastric ulcerogenicity | biotech-asia.org |
Antimicrobial and Antituberculosis Activities
Quinazolinone and its derivatives have been extensively studied for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antitubercular properties. nih.gov
Antibacterial Spectrum and Efficacy
A variety of quinazolinone derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. biomedpharmajournal.orgnih.govfrontiersin.org The antibacterial efficacy is often influenced by the nature and position of substituents on the quinazolinone ring. nih.gov For instance, the presence of a halogen atom at certain positions can enhance antibacterial activity. nih.gov
Several studies have reported the synthesis and evaluation of quinazolinone derivatives against a panel of bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. biomedpharmajournal.orgresearchgate.net Some compounds have exhibited excellent activity, with zones of inhibition comparable to standard antibiotics. biomedpharmajournal.org A series of 1,3,4-oxadiazole-fused and piperazine-fused quinazoline derivatives showed potent antibacterial activities against several strains of Gram-positive bacteria, including multidrug-resistant clinical isolates of Staphylococcus aureus. researchgate.net
The antitubercular activity of quinazoline derivatives has also been a focus of research. Several synthesized compounds have exhibited antimycobacterial activity against various strains, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov One derivative, 4-(S-Butylthio)quinazoline, was found to be more active than isoniazid (B1672263) against atypical strains of mycobacteria. nih.gov Another study on 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) showed that it possesses bacteriostatic activity against mycobacteria in a dose- and time-dependent manner, potentially by affecting intracellular ATP homeostasis and increasing DNA damage. nih.gov
Table 3: Antibacterial and Antitubercular Activity of Quinazolinone Derivatives
| Compound/Derivative | Bacterial/Mycobacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
|---|---|---|---|
| 2,3,6-trisubstituted Quinazolin-4-ones | E. coli, P. aeruginosa | Excellent activity | biomedpharmajournal.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative bacteria | Potent activity | researchgate.net |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Gram-positive and Gram-negative bacteria | Superior activity | frontiersin.org |
| Piperazine-fused quinazoline derivatives | Methicillin-resistant S. aureus | MIC of 1 μg/mL | researchgate.net |
| 4-(S-Butylthio)quinazoline | Atypical mycobacteria | More active than isoniazid | nih.gov |
Antifungal Efficacy
In addition to their antibacterial properties, quinazolinone derivatives have also demonstrated significant antifungal activity. nih.govnih.govmdpi.com These compounds have been tested against a range of fungal pathogens, including Aspergillus niger, Candida albicans, and various phytopathogenic fungi. biomedpharmajournal.orgmdpi.com
The antifungal activity of these derivatives is also structure-dependent. For example, in a series of pyrazol-quinazolinone compounds, the nature of the substituent (e.g., chloro vs. cyano group) influenced the inhibitory effect against different fungal species. mdpi.com Some 2,3,6-trisubstituted quinazolin-4-one derivatives have shown excellent potency against Aspergillus niger and Candida albicans, with considerable inhibition compared to standard antifungal drugs. biomedpharmajournal.org Another study on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed strong antifungal activity against a panel of ten fungal strains, including Aspergillus fumigatus and Cryptococcus neoformans. researchgate.net
Table 4: Antifungal Activity of Quinazolinone Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 2-isopropyl-6,8-dibromo-4H-3,1-benzoxazin-4-one derivatives | Sclerotium cepivorum, Botrytis allii | Significant reduction of mycelial growth | nih.gov |
| 2,3,6-trisubstituted Quinazolin-4-ones | Aspergillus niger, Candida albicans | Excellent potency | biomedpharmajournal.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Aspergillus fumigatus, Cryptococcus neoformans | Strong activity | researchgate.net |
Activity against Mycobacterium tuberculosis
The global health threat posed by tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the discovery of novel antitubercular agents. The quinazolinone scaffold has been a focal point in this endeavor, with numerous derivatives demonstrating promising activity against Mycobacterium tuberculosis.
Research into 2,3-disubstituted quinazolinone derivatives has shown that specific substitutions at these positions can significantly enhance antitubercular efficacy. For instance, the introduction of amido, thioamido, imidamido, N,N-dimethyl guanidinyl, or N-pyridoyl substituents at the 3-position of the quinazolinone ring has been found to increase activity. Several compounds from this class have exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against Mycobacterium tuberculosis.
While direct studies on 12H- nih.govbenthamdirect.combenzoxazolo[2,3-b]quinazolin-12-one derivatives are not extensively reported in the context of antitubercular activity, the known efficacy of the broader quinazolinone class suggests that this specific scaffold could be a promising starting point for the development of new antitubercular drugs. The fusion of the benzoxazole (B165842) ring might confer unique properties that could be exploited in the design of potent inhibitors of mycobacterial growth.
Table 1: Antitubercular Activity of Selected Quinazolinone Derivatives
| Compound Type | Substituents | MIC (µg/mL) against M. tuberculosis |
|---|---|---|
| 2-Methyl-3-substituted quinazolinones | Amido, Thioamido, Guanidino groups at position 3 | 6.25 - 100 |
| 2-Phenyl-3-substituted quinazolinones | Amido, Thioamido, Guanidino groups at position 3 | 6.25 - 100 |
Note: This data is representative of the broader class of quinazolinone derivatives and not specific to 12H- nih.govbenthamdirect.combenzoxazolo[2,3-b]quinazolin-12-one.
Other Reported Biological Activities (e.g., Antioxidant, Neuroprotective)
Beyond their antimicrobial potential, derivatives of the quinazolinone family have been explored for other valuable biological activities, including antioxidant and neuroprotective effects.
Evaluation of Antioxidant Potential
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key therapeutic strategy. Quinazolin-4(3H)-one derivatives have been the subject of several studies evaluating their antioxidant capacity through various in vitro assays.
Commonly employed methods to assess antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals is measured spectrophotometrically. Studies on polyphenolic derivatives of quinazolin-4(3H)-one have shown significant radical scavenging activity, in some cases comparable to standard antioxidants like ascorbic acid and Trolox. The presence and position of hydroxyl groups on the phenyl ring attached to the quinazolinone core play a crucial role in their antioxidant potency.
While specific data for 12H- nih.govbenthamdirect.combenzoxazolo[2,3-b]quinazolin-12-one derivatives is limited, the established antioxidant properties of the quinazolinone scaffold suggest that this fused system could also exhibit significant radical scavenging capabilities.
Table 2: Antioxidant Activity Evaluation Methods for Quinazolinone Derivatives
| Assay | Principle | Measurement |
|---|---|---|
| DPPH Radical Scavenging | Hydrogen atom or electron donation to the stable DPPH radical. | Decrease in absorbance at a specific wavelength. |
| ABTS Radical Scavenging | Hydrogen atom or electron donation to the ABTS radical cation. | Decolorization of the ABTS radical cation solution. |
Neuroprotective Effects in Cellular Models
Neurodegenerative diseases represent a significant and growing health burden, and the search for neuroprotective agents is a major focus of pharmaceutical research. Emerging evidence suggests that quinazolinone derivatives may offer a promising avenue for the development of such therapies.
In vitro studies using cellular models of neurodegeneration have demonstrated the neuroprotective potential of certain quinazolinone derivatives. For instance, in studies involving the human neuroblastoma cell line SH-SY5Y, which is a common model for neurodegenerative research, some quinazolinone compounds have shown the ability to protect cells from toxin-induced injury. In one study, several quinazolinone derivatives exhibited promising neural cell protection in an MPP+ induced SH-SY5Y cell injury model. nih.gov Another study found that certain quinazolinone derivatives were non-toxic to SK-N-SH cell lines and displayed excellent neuroprotective effects against hydrogen peroxide (H₂O₂)-induced cell death. researchgate.net H₂O₂ is a well-known inducer of oxidative stress and is often used to model oxidative damage in neuronal cells.
The mechanisms underlying these neuroprotective effects are still under investigation but may be linked to the antioxidant properties of the quinazolinone scaffold, as well as their ability to modulate other cellular pathways involved in neuronal survival. The potential of 12H- nih.govbenthamdirect.combenzoxazolo[2,3-b]quinazolin-12-one derivatives in this area warrants further investigation, as the unique structural features of this compound may lead to novel and potent neuroprotective agents.
Table 3: Neuroprotective Activity of Selected Quinazolinone Derivatives in Cellular Models
| Cellular Model | Inducing Agent | Observed Effect |
|---|---|---|
| SH-SY5Y cells | MPP+ | Promising neural cell protection |
| SK-N-SH cells | Hydrogen Peroxide (H₂O₂) | Excellent neuroprotective effects against induced cell death |
Note: This data is based on studies of various quinazolinone derivatives and highlights the potential of the general scaffold in neuroprotection.
Mechanistic Studies of 12h 1 2 Benzoxazolo 2,3 B Quinazolin 12 One Action at the Molecular and Cellular Level
Identification of Molecular Targets
Tryptanthrin's pleiotropic effects are a result of its interaction with multiple molecular targets. Key enzymes and receptors involved in inflammation, angiogenesis, and microbial metabolism have been identified as primary targets.
Enzymes in the Arachidonic Acid Pathway : Tryptanthrin (B1681603) is a notable inhibitor of enzymes involved in the synthesis of pro-inflammatory lipid mediators. It has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), which is central to the biosynthesis of leukotrienes. nih.govnih.gov It also acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) during inflammation. nih.govnih.gov
Nitric Oxide Synthases (NOS) : The compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.govresearchgate.net
Aryl Hydrocarbon Receptor (AhR) : Tryptanthrin and its derivatives are recognized as agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.gov This interaction can lead to the induction of enzymes like cytochrome P4501A1. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : In the context of angiogenesis, tryptanthrin targets VEGFR2, a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. plos.orgnih.gov
Microbial Enzymes : In Mycobacterium tuberculosis, tryptanthrin is suggested to target the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthesis system of the bacterium. nih.govresearchgate.net
Topoisomerases : Some studies suggest that tryptanthrin derivatives can act as dual catalytic inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair. nih.gov
| Target Class | Specific Target | Observed Effect | Reference |
|---|---|---|---|
| Enzymes (Inflammation) | 5-Lipoxygenase (5-LO) | Inhibition of leukotriene biosynthesis | nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Selective inhibition of prostaglandin (B15479496) synthesis | nih.govnih.gov | |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of enzyme expression | nih.govresearchgate.net | |
| Receptors | Aryl Hydrocarbon Receptor (AhR) | Agonist activity, induction of CYP1A1 | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Inhibition of phosphorylation | plos.orgnih.govplos.org | |
| Enzymes (Microbial) | Enoyl-acyl carrier protein reductase (InhA) | Potential inhibition (in silico) | nih.govresearchgate.net |
| Enzymes (DNA Metabolism) | Topoisomerase I & II | Dual catalytic inhibition | nih.gov |
Elucidation of Biochemical Pathways
The interaction of tryptanthrin with its molecular targets triggers modulation of several key biochemical and signaling pathways, primarily those involved in inflammation and cell proliferation.
NF-κB Signaling Pathway : Tryptanthrin has been shown to suppress the activation of the NF-κB pathway. nih.govacs.org This is a critical pathway that controls the transcription of genes involved in inflammation and immune responses. Tryptanthrin can inhibit the upregulation of IKKα/β and phosphorylated IκBα, key components of this pathway. acs.org
MAPK Signaling Pathways : The compound's mechanism involves the modulation of mitogen-activated protein kinase (MAPK) pathways. Specifically, it has been found to suppress the VEGFR2-mediated ERK1/2 signaling pathway, which is crucial for endothelial cell proliferation and migration during angiogenesis. plos.orgnih.govplos.org However, it does not appear to inhibit the activation of other MAPKs in the context of leukotriene synthesis. nih.gov
JAK/STAT3 Signaling Pathway : Tryptanthrin can inhibit the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. nih.govacs.org It achieves this by inhibiting the phosphorylation and nuclear translocation of STAT3. nih.gov
Keap1/Nrf2 Signaling Pathway : The compound can promote the nuclear expression of Nrf2, suggesting an activation of the Keap1/Nrf2 antioxidant response pathway. nih.govacs.org
EGFR Signaling Pathway : A derivative of tryptanthrin, D6, was found to inhibit the epidermal growth factor receptor (EGFR) pathway by reducing EGFR expression and decreasing the phosphorylation levels of downstream effectors such as Stat3, AKT, and Erk1/2 in non-small-cell lung cancer cells. edgccjournal.org
Ligand-Receptor Interaction Analysis
Computational and experimental studies have provided insights into how tryptanthrin binds to its molecular targets.
VEGFR2 : Molecular docking simulations indicate that tryptanthrin can bind to the ATP-binding site of VEGFR2. plos.orgnih.gov The interaction involves the amino acid residue Cys917, which significantly contributes to the binding. plos.org This binding prevents the phosphorylation of VEGFR2 and blocks downstream signaling.
Enoyl-acyl carrier protein reductase (InhA) : In silico docking studies have shown that tryptanthrin exhibits a good affinity for the binding site of InhA from M. tuberculosis. nih.govresearchgate.net The interaction is stabilized by polar bonds with residues like Asp64, as well as hydrophobic and pi-pi stacking interactions with other residues such as Phe41, Leu63, and Phe97. nih.govresearchgate.net
Aryl Hydrocarbon Receptor (AhR) : As an agonist, tryptanthrin binds to the cytosolic AhR, causing the dissociation of chaperone proteins and allowing the AhR to translocate to the nucleus. nih.govwikipedia.org There, it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences to regulate gene transcription. wikipedia.orgnih.govmedchemexpress.com
Cholinesterases : Molecular docking of tryptanthrin derivatives designed as multi-target ligands for Alzheimer's disease showed interactions with both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
| Receptor/Enzyme | Binding Site | Key Interacting Residues (from docking studies) | Binding Affinity / Inhibition Constant | Reference |
|---|---|---|---|---|
| VEGFR2 | ATP-binding site | Cys917 | Not specified | plos.orgnih.govplos.org |
| InhA (M. tuberculosis) | Active site | Ser13, Thr39, Phe41, Leu63, Asp64, Val65, Ile95, Phe97, Ile122 | Binding Energy: -7.94 kcal/mol; Ki: 1.50 µM | nih.govresearchgate.net |
| AChE (derivative 4h) | Active site | Not specified | IC50: 0.13 µM | nih.gov |
| BuChE (derivative 4h) | Active site | Not specified | IC50: 6.11 µM | nih.gov |
DNA Interaction Studies
The planar structure and large π-conjugated system of tryptanthrin suggest a potential for direct interaction with DNA. nih.govscispace.com Studies have explored this possibility, particularly with tryptanthrin derivatives and metal complexes.
G-Quadruplex DNA : Metal complexes of tryptanthrin, specifically with Fe(II) and Co(II), have been shown to exhibit significant interaction with G-quadruplex DNA. nih.govscispace.com It is hypothesized that the planar tryptanthrin ligand can stack on or intercalate with the guanine (B1146940) bases of the G-quadruplex structure. nih.govscispace.com
Intercalation : Computational studies on tryptanthrin analogues suggest a preference for π-stacking with guanosine/cytosine (GC)-rich regions of DNA over adenosine/thymidine (TA)-rich regions. nih.gov This suggests that some derivatives may act as DNA intercalators. nih.govresearchgate.net
DNA Damage : The tryptanthrin derivative D6 has been shown to induce DNA damage in cancer cells, leading to an increase in the p53/MDM2 ratio and the accumulation of micronuclei. edgccjournal.org
Protein Expression and Phosphorylation Modulation
Tryptanthrin and its derivatives exert significant control over cellular processes by modulating the expression levels and phosphorylation status of key proteins.
Inhibition of Protein Expression : Tryptanthrin fully inhibits the expression of inducible NO synthase (iNOS) in activated macrophages. nih.govresearchgate.net In endothelial cells, it reduces the expression of several pro-angiogenic factors, including Angiopoietin-1 (Ang-1), Platelet-derived growth factor B (PDGFB), and Matrix metalloproteinase-2 (MMP2). plos.org
Modulation of Protein Phosphorylation : A primary mechanism of tryptanthrin is the inhibition of protein phosphorylation. It suppresses the phosphorylation of VEGFR2 at the Tyr1175 site. plos.org This, in turn, blocks the downstream phosphorylation of ERK1/2. plos.orgplos.org A tryptanthrin derivative, TRYP-Ox, was shown to inhibit c-Jun phosphorylation in fibroblast-like synoviocytes, while tryptanthrin itself had no effect. nih.gov Another derivative, D6, decreased the phosphorylation levels of EGFR, Stat3, AKT, and Erk1/2. edgccjournal.org
Effect on Cyclooxygenase Expression : While tryptanthrin is a potent inhibitor of COX-2 enzyme activity, it has been observed to have no effect on the protein levels of COX-2 in stimulated murine macrophages. nih.gov
Cellular Uptake and Intracellular Distribution
The efficacy of tryptanthrin is dependent on its ability to enter cells and reach its intracellular targets. Studies using Caco-2 cell monolayers, a model for intestinal absorption, have characterized its transport properties.
Permeability : Tryptanthrin is well absorbed and displays high permeability across Caco-2 cell monolayers, with an apparent permeability coefficient (Papp) greater than 32.0 × 10⁻⁶ cm/s. ualberta.canih.govresearchgate.net
Transport Mechanism : The transepithelial transport of tryptanthrin is dominated by passive diffusion. ualberta.caresearchgate.net Its transport is concentration-independent in the low micromolar range. ualberta.caresearchgate.net
Efflux Transporters : Studies indicate that tryptanthrin is not a substrate for major efflux transporters like P-glycoprotein (P-gp) or multidrug resistance-associated protein 2 (MRP2). ualberta.caresearchgate.net The use of inhibitors for these transporters, such as verapamil (B1683045) and glibenclamide, did not affect the efflux of tryptanthrin. ualberta.ca However, tryptanthrin itself was found to be a potential inhibitor of both P-gp and MRP2. ualberta.caresearchgate.net
Intracellular Localization of Targets : While tryptanthrin itself is permeable, its mechanism can involve altering the localization of its targets. For instance, it has been shown to modify the subcellular localization of 5-LO without directly inhibiting its activity in cell-free assays. nih.gov
| Direction | Apparent Permeability (Papp) (x 10-5 cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Transport Mechanism | Reference |
|---|---|---|---|---|
| Apical to Basolateral (A→B) | ~6.14 | ~0.77 | Passive Diffusion | ualberta.caresearchgate.net |
| Basolateral to Apical (B→A) | ~4.73 |
Computational Chemistry and Molecular Modeling of 12h 1 2 Benzoxazolo 2,3 B Quinazolin 12 One Derivatives
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between ligands and their protein targets. In the context of quinazolinone derivatives, docking studies have been instrumental in elucidating their binding modes with various key cancer-related targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), c-Met, and Topoisomerase II. nih.govnih.gov
Research on quinazolinone-benzyl piperidine (B6355638) derivatives identified compounds with significant anti-proliferative activity. researchgate.net Docking studies of these compounds into the EGFR binding site revealed key interactions. For instance, potent compounds formed hydrogen bonds and pi-pi stacking interactions with crucial amino acid residues such as Val 702, Lys 721, and Arg 817. nih.govresearchgate.net These interactions are critical for the stable binding and inhibitory action of the ligands.
In one study, a series of novel quinazolinone-pyrimidine hybrids were synthesized and docked against EGFR. nih.gov The docking results, which correlated well with the experimental cytotoxic activities, highlighted the importance of specific residues in the binding pocket. The most active compound, 6n , demonstrated significant interactions with Arg 817 and Lys 721, which were considered pivotal for its high potency. nih.gov
Table 1: Representative Docking Results for Quinazolinone Derivatives against EGFR
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|
| Erlotinib (Reference) | -8.9 | Met769, Lys721, Asp831 | researchgate.net |
| Compound 7b | -8.6 | Val702, Phe699, Arg817 | researchgate.net |
| Compound 7e | -8.2 | Leu764, Met742, Lys721 | researchgate.net |
| Compound 6n | Not Specified | Arg817, Lys721 | nih.gov |
Note: Data is compiled from studies on related quinazolinone derivatives to illustrate the application of molecular docking.
Molecular Dynamics Simulations for Ligand-Protein Stability and Conformation
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time. These simulations complement docking studies by validating the predicted binding poses and assessing the dynamic behavior of the complex in a simulated physiological environment. nih.gov
For novel quinazolinone derivatives designed as anticancer agents, MD simulations have been performed on the most promising ligand-receptor complexes to assess their stability. nih.gov In a study on quinazoline-pyrimidine hybrids, MD simulations were conducted to refine the initial docking poses and calculate binding free energy. nih.gov The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation trajectory. A stable RMSD profile suggests that the ligand remains securely bound within the active site.
These simulations confirmed that potent compounds like 6n form stable complexes with EGFR. The binding free energy calculations further corroborated the biological activity data, underscoring the reliability of the computational predictions. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (IP), and electron affinity (EA), are crucial for understanding a molecule's reactivity and potential biological activity. sapub.org
A combined experimental and theoretical study on the radical scavenging activity of novel quinazolinone–vanillin derivatives used DFT calculations at the B3LYP/6-311G (d, p) level of theory. sapub.org The study explained the observed antioxidant activity based on the calculated HOMO–LUMO energy gap and ionization potential. A smaller energy gap generally implies higher reactivity and greater ease of electron donation, which is a key characteristic of antioxidants. The calculations of electronic affinity, hardness, softness, and electronegativity also provided insights into the structure-activity relationship. sapub.org
Table 2: Calculated Electronic Properties of Representative Quinazolinone-Vanillin Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Reference |
|---|---|---|---|---|---|
| Vanillin (Reference) | -6.04 | -1.77 | 4.27 | 6.04 | sapub.org |
| Compound 2 | -5.71 | -2.01 | 3.70 | 5.71 | sapub.org |
| Compound 3 | -5.85 | -1.93 | 3.92 | 5.85 | sapub.org |
| Compound 4 | -5.79 | -1.99 | 3.80 | 5.79 | sapub.org |
Note: Data is from a study on related quinazolinone derivatives to illustrate the application of quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key structural features (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.
For quinazolinone derivatives, QSAR studies have been successfully applied to understand their anticancer and antimicrobial activities. These models use various molecular descriptors, such as constitutional, electronic, and topological properties, to build a predictive model. The results of QSAR analyses can guide the rational design of new derivatives with enhanced efficacy by indicating which substitutions or structural modifications are likely to improve biological activity. For example, a QSAR model might reveal that increasing the hydrophobicity or modifying the electrostatic potential in a specific region of the molecule leads to a significant increase in potency.
Virtual Screening and Lead Identification
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with identifying new lead compounds compared to traditional high-throughput screening.
In the context of quinazolinone chemistry, virtual screening can be employed to filter vast compound databases to find novel derivatives with the potential for a specific biological activity. For instance, a virtual screening campaign could be designed based on the pharmacophore of a known active quinazolinone. This involves defining the essential 3D arrangement of functional groups required for binding to a target receptor. Molecules from a database that match this pharmacophore are then selected for further investigation, such as molecular docking and, eventually, chemical synthesis and biological testing. This process accelerates the identification of promising new quinazolinone-based drug candidates.
Future Research Directions for 12h 1 2 Benzoxazolo 2,3 B Quinazolin 12 One
Exploration of Novel Synthetic Methodologies
The synthesis of quinazolinone derivatives has been a subject of extensive research, with various methods established for their preparation. nih.govacgpubs.org Future efforts concerning 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one should focus on developing more efficient, sustainable, and diverse synthetic routes. Traditional methods often involve multi-step procedures, harsh reaction conditions, or the use of toxic reagents. rsc.org The exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, could lead to more eco-friendly synthetic pathways. rsc.org
Furthermore, the development of one-pot synthesis and multicomponent reactions would be highly beneficial for creating libraries of 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one analogs with diverse substitutions. nih.gov Advanced catalytic systems, including palladium-catalyzed cross-coupling reactions, have shown promise in the synthesis of complex fused quinazolinone systems and could be adapted for this specific scaffold. nih.govbeilstein-journals.orgnih.gov The application of microwave-assisted synthesis could also significantly reduce reaction times and improve yields. nih.gov
Advanced SAR Studies and Rational Drug Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one, systematic modifications of the core structure are necessary to elucidate the key pharmacophoric features. Future research should involve the synthesis of a focused library of derivatives with substitutions at various positions of the benzoxazolo and quinazolinone rings.
Computational tools will play a pivotal role in advancing these SAR studies. Molecular docking simulations can predict the binding modes of these compounds with various biological targets, helping to rationalize observed activities and guide the design of more potent and selective inhibitors. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate physicochemical properties with biological activity, further aiding in the rational design of novel analogs with improved therapeutic profiles. researchgate.net The integration of these computational approaches with experimental data will facilitate a more efficient and targeted drug discovery process.
Identification of New Biological Targets and Mechanisms of Action
Quinazolinone derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govnih.govresearchgate.netnih.govnih.gov A key future direction for 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one is the identification of novel biological targets and the elucidation of their mechanisms of action.
Initial studies have shown that quinazolinone-based compounds can act as inhibitors of various enzymes, such as tyrosine kinases (e.g., EGFR and VEGFR-2), STAT-3, and c-Src. nih.govnih.govnih.govnih.gov Future research should expand on this by screening derivatives of 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one against a broad panel of kinases and other enzymes implicated in disease pathogenesis. Techniques such as chemical proteomics and affinity-based target identification can be employed to uncover novel molecular targets. Understanding the precise mechanism of action at a molecular level is crucial for the development of targeted therapies with improved efficacy and reduced side effects.
Development of Hybrid Molecules Incorporating the 12H-nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one Scaffold
Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug design to develop compounds with enhanced potency and the ability to interact with multiple biological targets. rsc.orgnih.govresearchgate.net The 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one scaffold is an excellent candidate for the development of hybrid molecules.
| Hybrid Moiety | Potential Therapeutic Target/Activity | Reference |
| 1,2,3-Triazole | Anticancer (EGFR/VEGFR-2 inhibition) | nih.govnih.govnih.govnih.gov |
| Glycoside | Cytotoxic agents | nih.gov |
| Thiazole | Anticancer | nih.gov |
| Azole/Azine | Antibacterial, Antiradical | uran.ua |
Integration with Advanced Biological Assays (e.g., Phenotypic Screening, High-Throughput Screening)
To accelerate the discovery of new therapeutic applications for 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one derivatives, the integration of advanced biological assays is essential. High-Throughput Screening (HTS) allows for the rapid evaluation of large compound libraries against specific molecular targets, enabling the identification of initial hits.
Phenotypic screening, on the other hand, assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target. This approach can uncover unexpected therapeutic activities and novel mechanisms of action. Future research should involve screening libraries of 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one derivatives using a variety of cell-based phenotypic assays relevant to different diseases, such as cancer, infectious diseases, and inflammatory disorders.
Application in Specific Disease Models (Preclinical, In Vivo without human clinical data)
Following promising in vitro results, the evaluation of 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one derivatives in preclinical disease models is a critical next step. Initial cytotoxic evaluations have shown that some quinazolinone derivatives are active against various cancer cell lines, including those of the breast, lung, and liver. jst.vnresearchgate.net
Future studies should focus on assessing the in vivo efficacy of lead compounds in animal models of specific diseases. For anticancer applications, this would involve xenograft models using human cancer cell lines to evaluate tumor growth inhibition. sci-hub.se For other potential applications, such as anti-inflammatory or antimicrobial therapies, relevant animal models should be employed. These preclinical studies are crucial for determining the therapeutic potential and guiding the further development of these compounds.
| Cell Line | Cancer Type | Reference |
| MCF-7 | Breast Cancer | nih.govjst.vn |
| HeLa | Cervical Cancer | nih.gov |
| SKLU-1 | Lung Cancer | jst.vn |
| HepG-2 | Liver Cancer | jst.vn |
| A549 | Lung Cancer | nih.gov |
| PC3 | Prostate Cancer | nih.gov |
| HCT-116 | Colon Cancer | nih.gov |
Perspectives on the 12H-nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazolinone scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity. rsc.orgnih.govnih.govnih.gov This versatility makes it a valuable framework for the development of a wide range of therapeutic agents. The 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one scaffold, as a specific embodiment of this privileged structure, holds significant promise for future drug discovery efforts.
The rigid, fused ring system of 12H- nih.govrsc.orgbenzoxazolo[2,3-b]quinazolin-12-one provides a defined three-dimensional arrangement of functional groups, which can be tailored to achieve specific interactions with biological macromolecules. The continued exploration of this scaffold, guided by the research directions outlined above, is likely to yield novel drug candidates with diverse therapeutic applications.
Q & A
Q. Advanced Research Focus
- Conduct in vitro assays on GABAA receptors using patch-clamp electrophysiology to assess allosteric modulation .
- Compare binding affinities with structurally related benzoquinazolinones (e.g., BQCA derivatives) via radioligand displacement assays .
- Use ADMET predictors to optimize bioavailability, focusing on blood-brain barrier permeability and metabolic stability .
What methodologies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?
Q. Advanced Research Focus
- Synthesize analogs with substituents at positions 2, 3, and 7 to test electronic/steric effects on bioactivity .
- Perform 2D-QSAR modeling using Hammett constants (σ) and molar refractivity (MR) to correlate substituents with IC50 values .
- Validate SAR via molecular docking (e.g., AutoDock Vina) against protein targets like carbonic anhydrase isoforms .
How can conflicting spectral data (e.g., NMR, IR) for this compound be reconciled?
Q. Basic Research Focus
- Assign proton environments using <sup>1</sup>H-<sup>13</sup>C HSQC and HMBC to resolve overlapping signals (e.g., δ 7.5–8.5 ppm aromatic regions) .
- Compare experimental IR carbonyl stretches (1650–1700 cm<sup>−1</sup>) with computed spectra (DFT/B3LYP) to confirm tautomer dominance .
- Use high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .
What strategies mitigate thermal degradation during DSC analysis of this compound?
Q. Basic Research Focus
- Perform dynamic DSC under nitrogen at heating rates ≤10°C/min to observe melt transitions (Tm ~250–300°C) .
- Pair with thermogravimetric analysis (TGA) to distinguish decomposition (≥5% mass loss) from polymorphic transitions .
- Pre-treat samples via recrystallization (e.g., ethanol/water) to remove amorphous impurities affecting stability .
How do solubility limitations impact formulation studies, and what co-solvents are effective?
Q. Basic Research Focus
- Test solubility in PEG-400, DMSO, and hydrotropic agents (e.g., sodium benzoate) via shake-flask method .
- Use Hansen solubility parameters (δD, δP, δH) to predict miscibility with lipid-based carriers .
- Develop nanocrystalline suspensions via wet milling (particle size ≤200 nm) to enhance dissolution rates .
What computational models predict the compound’s reactivity in heterogenous catalysis?
Q. Advanced Research Focus
- Apply DFT (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Simulate surface interactions (e.g., graphene oxide support) using Materials Studio to optimize catalytic turnover .
- Validate via kinetic isotope effects (KIE) in deuterated solvents to confirm rate-determining steps .
How can oxidative degradation pathways be characterized to improve shelf-life?
Q. Advanced Research Focus
- Expose the compound to H2O2/UV and analyze degradants via LC-QTOF-MS .
- Identify radical intermediates using EPR spectroscopy with spin traps (e.g., DMPO) .
- Stabilize formulations with antioxidants (e.g., BHT) and oxygen-scavenging packaging .
Notes on Evidence Utilization:
- Structural data from Acta Crystallographica and synthetic protocols from Skraup reaction studies underpin basic methodology.
- Electrochemical applications derive from Khalilzadeh et al. , while pharmacological insights are sourced from benzoquinazolinone research .
- Computational and analytical validations align with QSAR and DFT frameworks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
